2-Amino-4-boronobutanoic acid

Übersicht

Beschreibung

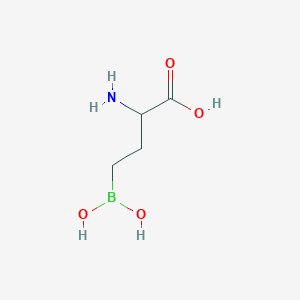

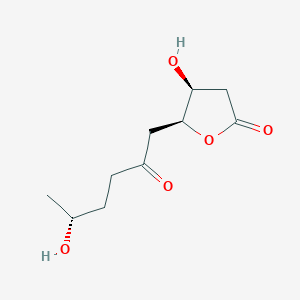

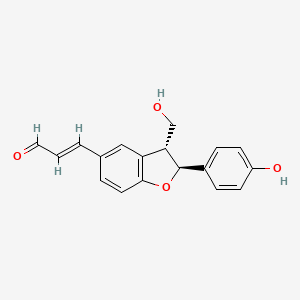

2-Amino-4-boronobutanoic acid, also known as ABBA, is a glutamate analog . It has been identified as the most potent in vitro inhibitor of human gamma-glutamyl transpeptidase (GGT1), an enzyme that is a potential target for the treatment of cancer, cardiovascular illness, and other diseases .

Synthesis Analysis

The synthesis of 2-Amino-4-boronobutanoic acid involves starting from N-Boc-glutamic acid tert-butyl ester . The double tert-butyl protection is necessary to prevent partial racemization during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide . This bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .Molecular Structure Analysis

The crystal structure of human GGT1 (hGGT1) with ABBA bound in the active site has been solved . This structure was interrogated to identify interactions between the enzyme and the inhibitor .Chemical Reactions Analysis

The bromide in 2-Amino-4-boronobutanoic acid undergoes very easily nucleophilic substitution at C4 . This property has led to its use as a general tool for the synthesis of side chain substituted α-amino acids .Wissenschaftliche Forschungsanwendungen

1. Boron Neutron Capture Therapy Agents

2-Amino-4-boronobutanoic acid has been extensively studied for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment. A series of boronated unnatural cyclic amino acids, including variants of 2-amino-4-boronobutanoic acid, were synthesized to understand their biological activity based on molecular lipophilicity. These amino acids, modeled after similar structures with high tumor uptake, are key candidates for BNCT applications (Kabalka et al., 2008).

2. Gamma-Glutamyl Transpeptidase Inhibition

L-2-amino-4-boronobutanoic acid (ABBA) has been studied as a potent inhibitor of gamma-glutamyl transpeptidase (gamma-GT), an enzyme crucial in glutathione metabolism and a marker for neoplasia and cell transformation. ABBA's structure makes it a potential analog for glutamate in glutamate-dependent enzymes or receptors (London & Gabel, 2001).

3. Structural and Molecular Studies

Structural and molecular studies of boronated amino acids, like 2-amino-4-boronobutanoic acid, provide insights into their reactivity and properties. These studies include vibrational, electronic, and optical analyses, revealing the potential of these compounds in various applications, including nonlinear optical materials and biological activities (Vanasundari et al., 2018).

4. Fluorescent Chemosensors Development

Boronic acids like 2-amino-4-boronobutanoic acid play a significant role in developing fluorescent chemosensors. These sensors are used to detect biological substances, offering applications in disease prevention, diagnosis, and treatment (Huang et al., 2012).

5. Enzyme Inhibitors and Drug Discovery

Aminoboronic acids, including 2-amino-4-boronobutanoic acid, have emerged as important compounds in chemical biology and drug discovery. Their similarity to carbon-based compounds makes them valuable as enzyme inhibitors and potential drug candidates (Touchet et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for 2-Amino-4-boronobutanoic acid research involve the design and synthesis of novel ABBA analogs . These analogs are being developed to improve the specificity and systemic inhibition of GGT1, with the aim of reducing the severe side effects associated with current GGT1 inhibitors .

Eigenschaften

IUPAC Name |

2-amino-4-boronobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFGBKMRXVJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436603 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-boronobutanoic acid | |

CAS RN |

181312-09-4 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)

![5-{(1S)-2-[(2R)-4-Benzoyl-2-methyl-piperazin-1-yl]-1-methyl-2-oxo-ethoxy}-4-methoxy-pyridine-2-carboxylic acid methylamide](/img/structure/B1245229.png)